Primverin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

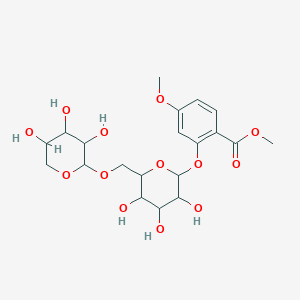

methyl 4-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRVGBRAMLSZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Primverin: Chemical Structure, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primverin is a naturally occurring phenolic glycoside predominantly found in the roots of various Primula species. As a significant bioactive constituent, its chemical structure and properties are of considerable interest to the scientific community for its potential applications in pharmacology and as a chemotaxonomic marker. This technical guide provides a comprehensive overview of this compound, detailing its chemical architecture, physicochemical properties, and known biological activities. The document includes detailed experimental protocols for its extraction and analysis, alongside visualizations of relevant chemical structures and procedural workflows to facilitate further research and development.

Chemical Structure and Identification

This compound, a glycosidic compound, is characterized by an aglycone moiety, methyl 4-methoxybenzoate, linked to a primeverose disaccharide. The primeverose unit consists of a β-D-xylopyranosyl sugar attached to a β-D-glucopyranosyl sugar via a (1→6) glycosidic bond. The entire disaccharide is, in turn, linked to the aglycone.

The systematic IUPAC name for this compound is methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate[1][2]. Its stereochemistry is crucial for its biological recognition and activity.

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 3038513.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases. These properties are essential for its handling, formulation, and for understanding its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₁₃ | [1][2][3] |

| Molecular Weight | 476.4 g/mol | [1][2] |

| Melting Point | 206 °C | [1] |

| Solubility | Soluble in water | |

| CAS Number | 154-60-9 | [1] |

| IUPAC Name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | [1][2] |

| SMILES | COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--O)O)O)O)O">C@@HO | [1] |

| InChI Key | DZRVGBRAMLSZDQ-HSMQXHTESA-N | [1] |

Biological Activity and Signaling Pathways

While much of the research has focused on crude extracts of Primula species, which contain a mixture of compounds including saponins and other phenolic glycosides, some insights into the potential biological role of this compound can be inferred. Extracts of Primula veris have demonstrated anti-inflammatory and expectorant activities.

It is important to note that the expectorant effects are primarily attributed to the saponins present in the extracts, which are thought to act by irritating the gastric mucosa, leading to a reflex secretion of fluid in the respiratory tract. The direct contribution of isolated this compound to this effect has not been definitively established.

The anti-inflammatory properties of Primula extracts suggest that their phenolic constituents, including this compound, may play a role in modulating inflammatory pathways. However, specific studies on pure this compound are required to elucidate its precise mechanism of action and to identify the signaling pathways it may affect, such as the NF-κB or MAPK pathways, which are common targets for anti-inflammatory compounds.

Experimental Protocols

Extraction of this compound from Primula Species

The following protocol outlines a general procedure for the extraction of this compound from the roots of Primula veris.

Materials:

-

Dried and powdered roots of Primula veris

-

Methanol (reagent grade)

-

Chloroform (reagent grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: Macerate the powdered root material with chloroform to remove lipids and other nonpolar compounds. Filter and discard the chloroform extract.

-

Extraction: The defatted plant material is then extracted with methanol or a methanol-water mixture (e.g., 70% methanol). This can be done by maceration or, for improved efficiency, with the aid of ultrasonication for approximately 30 minutes.

-

Filtration and Concentration: Filter the methanolic extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Further Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC to isolate pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.

Detection:

-

UV detection at 254 nm.

Procedure:

-

Prepare standard solutions of this compound in methanol at known concentrations.

-

Prepare the sample by dissolving the crude extract or purified fraction in the mobile phase.

-

Inject the standards and sample onto the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the standard solutions.

Conclusion

This compound stands as a significant natural product with a well-defined chemical structure and interesting, though not yet fully elucidated, biological properties. This guide provides a foundational understanding of its chemistry and a starting point for further investigation into its pharmacological potential. The detailed experimental protocols are intended to aid researchers in the isolation and analysis of this compound, paving the way for future studies to uncover its specific mechanisms of action and potential therapeutic applications. Further research on isolated this compound is crucial to distinguish its bioactivities from those of other compounds present in Primula extracts and to explore its potential as a lead compound in drug discovery.

References

An In-Depth Technical Guide to the Primverin Biosynthesis Pathway in Primula Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primverin, a phenolic glycoside found predominantly in the roots of Primula species, is a key contributor to the medicinal properties of these plants. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of the specific aglycone and its subsequent glycosylation. This document synthesizes available research to present a putative pathway, highlights key enzyme classes involved, and provides detailed experimental protocols for further investigation. Quantitative data from various studies are summarized, and logical and experimental workflows are visualized to facilitate a deeper understanding of this important secondary metabolic pathway.

Introduction

Primula species, commonly known as primroses, have a long history of use in traditional medicine. Their therapeutic effects are largely attributed to a diverse array of secondary metabolites, including saponins and phenolic glycosides. Among these, this compound (methyl 2-O-(β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl)-4-methoxybenzoate) is a significant compound found in the roots, contributing to the characteristic odor of the raw material upon drying.[1] Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.

This guide outlines the proposed biosynthetic pathway of this compound, starting from the primary metabolic precursor, L-phenylalanine, and proceeding through the phenylpropanoid pathway to the formation of the specific benzoic acid-derived aglycone, followed by a two-step glycosylation process.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

-

Core Phenylpropanoid Pathway: The initial steps are shared with the general phenylpropanoid pathway, converting L-phenylalanine to p-coumaroyl-CoA.

-

Aglycone Formation: A series of tailoring reactions, including side-chain shortening, hydroxylation, and methylation, converts a C6-C3 intermediate into the specific C6-C1 aglycone of this compound.

-

Glycosylation: A two-step glycosylation process attaches a primeverose sugar moiety to the aglycone.

A detailed visualization of the proposed pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound in Primula species.

Core Phenylpropanoid Pathway

The biosynthesis of this compound begins with the essential amino acid L-phenylalanine. The initial three enzymatic steps constitute the core of the phenylpropanoid pathway:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Formation of the this compound Aglycone

The conversion of p-coumaroyl-CoA to the this compound aglycone, methyl 2-hydroxy-4-methoxybenzoate, involves a series of tailoring reactions. While the exact sequence and enzymes in Primula are yet to be fully elucidated, based on known plant biochemical pathways, the following steps are proposed:

-

Side-Chain Shortening: The C3 side chain of p-coumaroyl-CoA is shortened by two carbons to yield a C6-C1 benzoic acid derivative. This can occur via a β-oxidative or a non-β-oxidative pathway.[2]

-

Hydroxylation: A hydroxylation step at the C2 position of the 4-hydroxybenzoic acid intermediate is necessary. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

-

O-Methylation: An O-methyltransferase (OMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C4 position, forming 2-hydroxy-4-methoxybenzoic acid. Plant OMTs are a diverse family of enzymes known to be involved in the biosynthesis of various secondary metabolites.[3][4]

-

Carboxyl Methylation: The final step in aglycone formation is the methylation of the carboxyl group, likely catalyzed by a carboxyl methyltransferase, to produce methyl 2-hydroxy-4-methoxybenzoate. In some plants, salicylic acid carboxyl methyltransferase (SAMT) is responsible for the methylation of salicylic acid to produce methyl salicylate.[5] A similar enzyme may be involved here.

Glycosylation of the Aglycone

The final stage in this compound biosynthesis is the attachment of the disaccharide primeverose to the hydroxyl group at the C2 position of the aglycone. This is a two-step process catalyzed by UDP-dependent glycosyltransferases (UGTs):

-

Glucosylation: A UGT transfers a glucose moiety from UDP-glucose to the C2-hydroxyl group of the aglycone, forming a glucoside intermediate. UGTs are known to act on a wide range of benzoic acid derivatives in plants.[6][7]

-

Xylosylation: A second UGT transfers a xylose moiety from UDP-xylose to the C6 position of the glucose residue, forming the characteristic β-(1→6) linkage of primeverose.

Quantitative Data

The concentration of this compound and related compounds can vary significantly depending on the Primula species, plant organ, and environmental conditions. The following table summarizes available quantitative data.

| Compound | Primula Species | Plant Part | Concentration | Reference |

| This compound | P. veris | Roots (soil-grown) | 0.28 mg/g DW | [8] |

| This compound | P. veris | Roots (in vitro, 22°C) | 0.09 mg/g DW | [8] |

| Primulaverin | P. veris | Roots (soil-grown) | 10.23 mg/g DW | [8] |

| Primulaverin | P. veris | Roots (in vitro, 22°C) | 9.71 mg/g DW | [8] |

| Phenolic Glycosides | P. veris | Roots | Up to 2% | [9] |

DW = Dry Weight

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of this compound by HPLC

This protocol is adapted for the analysis of this compound and related phenolic glycosides in Primula roots.

Caption: Workflow for the extraction and HPLC quantification of this compound.

Methodology:

-

Sample Preparation: Dry Primula root material at 40°C and grind to a fine powder. Accurately weigh approximately 125 mg of the powdered material.

-

Extraction: Place the weighed sample in a suitable vessel and add 10 mL of 50% (v/v) aqueous methanol. Sonicate for 10 minutes at room temperature. Centrifuge the mixture (e.g., 10 min at 3000 rpm) and collect the supernatant. Repeat the extraction process four more times with fresh solvent.

-

Sample Finalization: Combine the supernatants in a 50 mL volumetric flask and bring to volume with 50% aqueous methanol.

-

Filtration: Filter the extract through a 0.45 µm nylon syringe filter prior to HPLC injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 100 mm × 2.1 mm).[8]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detector at a wavelength suitable for phenolic compounds (e.g., 254 nm or 280 nm).

-

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Quantify this compound in the samples by comparing the peak area to the standard curve.

Heterologous Expression and Characterization of UDP-Glycosyltransferases

This protocol outlines the general steps for identifying and characterizing candidate UGTs from Primula species.

Caption: Workflow for heterologous expression and characterization of UGTs.

Methodology:

-

Candidate Gene Identification: Perform transcriptome analysis on Primula root tissue, where this compound is abundant.[10] Identify putative UGT genes based on homology to known plant UGTs, particularly those acting on phenolic substrates.

-

Cloning: Amplify the full-length coding sequences of candidate UGTs from Primula cDNA using PCR. Clone the amplified fragments into a suitable bacterial expression vector (e.g., pGEX for GST-fusion proteins or pET for His-tagged proteins).[11]

-

Heterologous Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression constructs. Grow the bacterial cultures and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Protein Purification: Harvest the bacterial cells, lyse them, and purify the recombinant UGT protein using an appropriate affinity chromatography method (e.g., glutathione sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Enzyme Assays:

-

Reaction Mixture: Set up a reaction mixture containing a suitable buffer, the purified UGT, the putative aglycone substrate (methyl 2-hydroxy-4-methoxybenzoate), and the UDP-sugar donor (UDP-glucose or UDP-xylose).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Product Analysis: Stop the reaction (e.g., by adding methanol) and analyze the products by HPLC or LC-MS to detect the formation of the glycosylated product.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentrations.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Primula species is a complex process that begins with the general phenylpropanoid pathway and involves a series of specialized tailoring and glycosylation reactions. While a putative pathway can be proposed based on current knowledge of plant secondary metabolism, the specific enzymes responsible for the formation of the this compound aglycone and its subsequent glycosylation in Primula remain to be definitively identified and characterized.

Future research should focus on:

-

Transcriptome and Genome Analysis: Leveraging next-generation sequencing to identify candidate genes for all the proposed enzymatic steps in Primula species.[10]

-

Functional Genomics: Using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9 to validate the function of candidate genes in vivo.

-

Enzyme Characterization: Heterologous expression and detailed biochemical characterization of the enzymes involved to understand their substrate specificity, kinetics, and regulatory mechanisms.

-

Metabolomic Studies: Performing detailed metabolomic analyses of different Primula species and tissues to identify all intermediates in the pathway and to understand its regulation.[12][13]

A complete elucidation of the this compound biosynthesis pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable medicinal compounds from Primula.

References

- 1. researchgate.net [researchgate.net]

- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UGT74B5-mediated glucosylation at ortho hydroxyl groups of benzoic acid derivatives regulating plant immunity to anthracnose in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The activity of Arabidopsis glycosyltransferases toward salicylic acid, 4-hydroxybenzoic acid, and other benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative transcriptome analysis and marker development of two closely related Primrose species (Primula poissonii and Primula wilsonii) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In-Depth Study on the Metabolite Profile and Biological Properties of Primula auriculata Extracts: A Fascinating Sparkle on the Way from Nature to Functional Applications [mdpi.com]

- 13. Phenolic Accumulation in Hybrid Primrose and Pigment Distribution in Different Flower Segments in: Journal of the American Society for Horticultural Science Volume 142: Issue 3 | ASHS [journals.ashs.org]

The Biological Activity of Primverin in Plant Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primverin, a phenolic glycoside predominantly found in the roots of Primula species, particularly Primula veris, is a significant phytochemical marker. While extracts of Primula plants have a long history of use in traditional medicine for their expectorant, anti-inflammatory, and antimicrobial properties, scientific literature focusing on the specific biological activities of isolated this compound is notably scarce. This technical guide synthesizes the current understanding of the bioactivity of this compound within plant extracts, outlines relevant experimental protocols for its study, and presents a conceptual framework for future research into its mechanisms of action. The available data suggests that the observed biological effects of Primula extracts are likely a result of the synergistic interactions of various constituents, including saponins, flavonoids, and phenolic glycosides like this compound.

Introduction

This compound (methyl 2-O-β-D-xylopyranosyl-β-D-glucopyranosyl-4-methoxybenzoate) is a characteristic phenolic glycoside found in the roots of several Primula species, including Primula veris (cowslip) and Primula elatior (oxlip).[1][2] The concentration of this compound is significantly higher in P. veris compared to P. elatior, making it a key chemical marker for species identification.[1][2] Traditionally, extracts from the roots and flowers of these plants have been utilized for their secretolytic, expectorant, anti-inflammatory, diuretic, antimicrobial, and sedative properties.[1] While these broad activities are attributed to the complex mixture of phytochemicals within the extracts, the specific contribution of this compound remains largely uncharacterized. This guide aims to provide a comprehensive overview of the known biological activities associated with this compound-containing extracts and to furnish researchers with the necessary experimental frameworks to investigate the bioactivity of purified this compound.

Quantitative Data on this compound Content

| Plant Species | Plant Part | This compound Content (mg/100g Dry Weight) | Reference |

| Primula veris | Roots | 1183.32 | [2] |

| Primula elatior | Roots | 110.31 | [2] |

Biological Activities of this compound-Containing Extracts

The biological activities discussed below have been observed in studies using whole plant extracts of Primula species, where this compound is a known constituent. It is important to reiterate that these effects may not be solely attributable to this compound but rather to the synergistic action of multiple compounds.

Anti-inflammatory Activity

Extracts from Primula veris, particularly from the underground organs, have demonstrated anti-inflammatory effects in animal models.[3] Studies on carrageenan-induced paw edema in rats showed that thick extracts of P. veris leaves and underground organs exhibited significant anti-inflammatory activity.[3] The precise mechanism of this anti-inflammatory action is not fully elucidated but is thought to involve the modulation of inflammatory mediators.

Antimicrobial and Anti-biofilm Activity

Methanol and chloroform extracts of Primula veris roots have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 mg/mL. Furthermore, these extracts have demonstrated the ability to inhibit biofilm formation, a critical factor in chronic infections.

Antioxidant Activity

Phenolic compounds, including phenolic glycosides like this compound, are known to contribute to the antioxidant capacity of plant extracts. Extracts of Primula species have been shown to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound. These protocols are based on established phytochemical and pharmacological techniques and can be adapted for specific research needs.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and purification of this compound from Primula veris roots.

Workflow for this compound Isolation and Purity Analysis

Caption: Workflow for the isolation and purity analysis of this compound.

Protocol:

-

Plant Material Preparation: Air-dried roots of Primula veris are ground into a fine powder.

-

Extraction: The powdered material is subjected to successive extraction with methanol at room temperature.

-

Filtration and Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to polyamide column chromatography, eluting with a gradient of water and methanol to separate different classes of compounds. Fractions are monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified using preparative reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and liquid chromatography-mass spectrometry (LC-MS).

In Vitro Anti-inflammatory Activity Assay

This protocol outlines a method to assess the anti-inflammatory potential of isolated this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Protocol:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of isolated this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

-

Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed effects on NO production are not due to cytotoxicity.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of isolated this compound against various bacterial strains.

Protocol:

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are cultured in appropriate broth media.

-

Preparation of Inoculum: Bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Isolated this compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Signaling Pathways: A Conceptual Framework

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, based on the known activities of other phenolic glycosides and the observed effects of Primula extracts, a hypothetical framework for investigation can be proposed.

Hypothetical Signaling Pathway Investigation for this compound

Caption: A conceptual diagram of potential signaling pathways for investigation of this compound's bioactivity.

Future research should focus on elucidating whether this compound interacts with specific cellular targets to exert its effects. Key signaling pathways to investigate, based on the observed anti-inflammatory and antioxidant activities of related extracts, include:

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Investigating the effect of this compound on the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines would be a critical step.

-

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a key role in inflammation.

-

Nrf2 Signaling Pathway: This pathway is the primary regulator of the antioxidant response. Determining if this compound can activate Nrf2 and induce the expression of antioxidant enzymes would provide a mechanism for its potential antioxidant effects.

Conclusion and Future Directions

This compound stands as a compound of interest within the rich phytochemical landscape of Primula species. While its presence is well-documented, its specific biological activities remain an open area for research. The information and protocols provided in this guide offer a foundation for researchers to embark on a systematic investigation of this compound. Future studies should prioritize the isolation of pure this compound to conduct a thorough evaluation of its anti-inflammatory, antimicrobial, and antioxidant properties. Elucidating its mechanism of action and identifying its molecular targets will be crucial for understanding its potential therapeutic applications and for unlocking the full pharmacological potential of this intriguing natural product.

References

- 1. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory mechanism of α-viniferin regulates lipopolysaccharide-induced release of proinflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

The Phenolic Glycoside Primverin: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primverin, a phenolic glycoside, is a notable secondary metabolite found within the plant kingdom, particularly within the genus Primula. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, distribution within plant tissues, and quantitative analysis. Detailed experimental protocols for the extraction and quantification of this compound are presented to facilitate further research and development. Furthermore, a putative biosynthetic pathway for this compound is proposed based on established metabolic routes of related phenolic compounds. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in perennial herbaceous plants of the Primula genus, commonly known as primroses. The primary documented sources of this compound are the roots of Primula veris (cowslip) and Primula elatior (oxlip).[1][2][3] It often co-occurs with a structurally similar phenolic glycoside, primulaverin.

The distribution of this compound within the plant is highly specific. Extensive analysis has revealed that this compound is localized almost exclusively in the underground organs, namely the roots and rhizomes, of these Primula species.[1][2][3] Studies have consistently failed to detect this compound in the aerial parts of the plants, such as the flowers and leaves.

Quantitative Distribution

Quantitative analyses have demonstrated significant variation in this compound content between different Primula species and even between different populations of the same species. A key finding is that the concentration of this compound, along with primulaverin, is substantially higher in the roots of Primula veris compared to Primula elatior, with some studies reporting a tenfold difference.[1][2][3] The total content of these phenolic glycosides in Primula roots can be as high as 2.3%.[1]

The following table summarizes the quantitative data on this compound content in the roots of Primula veris and Primula elatior from published studies.

| Plant Species | Plant Part | Compound | Concentration (% of dry weight) | Analytical Method | Reference |

| Primula veris | Roots | This compound | 0.64 - 1.42 | HPLC-UV | Müller et al., 2006 |

| Primula veris | Roots | This compound & Primulaverin | ~10x higher than P. elatior | HPLC-DAD | Bączek et al., 2017 |

| Primula elatior | Roots | This compound & Primulaverin | Lower than P. veris | HPLC-DAD | Bączek et al., 2017 |

| Primula species | Roots | This compound & Primulaverin | up to 2.3 | Not specified | EMA, cited in Bączek et al., 2017 |

Experimental Protocols

Extraction of this compound from Primula Roots

This protocol is based on the method described by Müller et al. (2006) for the extraction of phenolic glycosides and saponins from Primula roots.

Materials:

-

Dried and powdered roots of Primula veris or Primula elatior

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Ultrasonic bath

-

Centrifuge

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh accurately approximately 1.0 g of the dried, powdered root material into a suitable flask.

-

Add 10.0 mL of 50% (v/v) aqueous methanol.

-

Extract the sample in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant into a 10.0 mL volumetric flask.

-

Bring the solution to volume with 50% aqueous methanol.

-

Prior to HPLC analysis, filter the extract through a 0.45 µm syringe filter.

Caption: Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is adapted from Müller et al. (2006).

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Synergi 4µ Fusion-RP 80Å, 250 x 4.6 mm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-90% B

-

35-40 min: 90% B

-

40-45 min: 90-10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

Quantification:

-

Prepare a stock solution of a this compound reference standard of known concentration in 50% methanol.

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.

-

Plot the peak area of this compound against the concentration to obtain a linear regression.

-

Inject the prepared sample extracts and determine the peak area for this compound.

-

Calculate the concentration of this compound in the samples using the calibration curve.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in Primula species. However, based on the biosynthesis of other plant phenolic glycosides, a putative pathway can be proposed. The pathway likely involves the synthesis of the aglycone, methyl 5-methoxysalicylate, followed by a two-step glycosylation to attach the primverose sugar moiety.

Putative Biosynthetic Pathway

-

Formation of the Aglycone (Methyl 5-methoxysalicylate): Salicylic acid is a well-known plant phenolic compound synthesized via the shikimate pathway. It is proposed that salicylic acid undergoes methoxylation at the C5 position, followed by methylation of the carboxyl group to form methyl 5-methoxysalicylate.

-

Glycosylation: The formation of the disaccharide primverose (D-xylose-(β1→6)-D-glucose) likely occurs as an activated UDP-sugar, UDP-primverose. A specific UDP-glycosyltransferase (UGT) then catalyzes the transfer of the primverose moiety to the hydroxyl group of methyl 5-methoxysalicylate, forming this compound.

Caption: A putative biosynthetic pathway for this compound.

Future Perspectives

While significant progress has been made in understanding the distribution and analysis of this compound, further research is warranted in several areas. The complete elucidation of the biosynthetic pathway, including the identification and characterization of the enzymes involved, would be a major advancement. Investigating the potential pharmacological activities of pure this compound is another crucial area for future exploration, which could pave the way for its development as a therapeutic agent. Furthermore, exploring the ecological role of this compound in Primula species could provide valuable insights into plant-environment interactions.

Conclusion

This compound is a characteristic phenolic glycoside of Primula roots, with notably high concentrations in Primula veris. Standardized methods for its extraction and quantification are available, facilitating further research. While its biosynthetic pathway is not yet fully understood, a putative route provides a framework for future investigation. This technical guide consolidates the current knowledge on this compound, offering a foundation for researchers and professionals in the fields of natural products and drug development.

References

- 1. Glucosylation of Salicylic Acid in Nicotiana tabacum Cv. Xanthi-nc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Primverin and Primulaverin in Primula veris Roots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenolic glycosides primverin and primulaverin found in the roots of Primula veris L. (cowslip). It consolidates quantitative data, details experimental protocols for extraction and analysis, and visualizes key processes and relationships to support research and development in phytochemistry and pharmacology.

Introduction

Primula veris L., commonly known as cowslip, is a medicinal plant with a long history of use in traditional European medicine. Its roots are particularly valued for their expectorant properties, which are largely attributed to the presence of triterpenoid saponins and phenolic glycosides.[1] Among these, this compound and primulaverin are characteristic compounds of P. veris and P. elatior underground organs.[1][2] These two phenolic glycosides are notable for their contribution to the plant's bioactivity and are often used as chemical markers for the identification and quality control of Primula species.[1][3]

This guide focuses on the current scientific understanding of this compound and primulaverin in P. veris roots, presenting key data and methodologies for their study.

Quantitative Analysis of this compound and Primulaverin

The concentration of this compound and primulaverin in Primula veris roots can vary based on factors such as geographic location, environmental conditions, and plant age. Several studies have quantified these compounds, providing valuable data for researchers. The content of primulaverin is generally observed to be higher than that of primeverin.[4]

Table 1: Quantitative Data of this compound and Primulaverin in Primula veris Roots

| Plant Material | Compound | Concentration (mg/g DW) | Analytical Method | Reference |

| Soil-grown roots (1.5-year-old) | Primulaverin | 10.23 | UPLC-MS/MS | Godefroid et al., 2023[5][6] |

| Soil-grown roots (1.5-year-old) | Primeverin | 0.28 | UPLC-MS/MS | Godefroid et al., 2023[5][6] |

| In vitro adventitious roots (22 °C) | Primulaverin | 9.71 | UPLC-MS/MS | Godefroid et al., 2023[5][6] |

| In vitro adventitious roots (22 °C) | Primeverin | 0.09 | UPLC-MS/MS | Godefroid et al., 2023[5][6] |

| Wild-growing P. veris roots | This compound | 1.73 ± 0.16 | HPLC-DAD | Bączek et al., 2017[1] |

| Wild-growing P. veris roots | Primulaverin | Not specified individually | HPLC-DAD | Bączek et al., 2017[1] |

Table 2: Comparison of this compound and Primulaverin Content in P. veris and P. elatior Roots

| Species | Compound | Relative Content | Reference |

| Primula veris | This compound & Primulaverin | ~10 times higher | Bączek et al., 2017[1][3][7] |

| Primula elatior | This compound & Primulaverin | Lower | Bączek et al., 2017[1][3][7] |

Experimental Protocols

Accurate quantification and characterization of this compound and primulaverin rely on robust experimental protocols. The following sections detail methodologies cited in the literature for the extraction and analysis of these compounds from Primula veris roots.

Extraction of this compound and Primulaverin

A common method for the extraction of phenolic glycosides and saponins from P. veris roots is based on the protocol described by Müller et al. and adapted by subsequent researchers.

-

Plant Material Preparation: Air-dry the Primula veris roots in the shade and then grind them into a fine powder.

-

Extraction Solvent: A solution of 50% (v/v) aqueous methanol is an effective solvent for the extraction of both saponins and phenolic glycosides.

-

Extraction Procedure:

-

Weigh approximately 125 mg of the powdered root material.

-

Place the powder in a suitable vessel and add 10 mL of 50% (v/v) aqueous methanol.

-

Sonicate the mixture at room temperature for 10 minutes.

-

Centrifuge the mixture for 10 minutes at 3000 rpm to pellet the solid material.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-5) four more times with fresh solvent.

-

Combine all the supernatants in a 50 mL volumetric flask.

-

Fill the flask to the 50 mL mark with 50% (v/v) aqueous methanol.

-

Filter the final extract through a 0.45 µm syringe filter before HPLC or UPLC analysis.

-

Analytical Methodology: HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used technique for the separation and quantification of this compound and primulaverin.

-

Instrumentation: A standard HPLC system equipped with a DAD detector.

-

Column: A C18 reversed-phase column is suitable for the separation of these phenolic compounds.

-

Mobile Phase: A binary gradient of deionized water (acidified to pH 3 with phosphoric acid) as mobile phase A and acetonitrile as mobile phase B.

-

Gradient Program:

-

0.01 min: 18% B

-

2.50 min: 20% B

-

2.51 min: 95% B

-

3.50 min: 95% B

-

3.54 min: 18% B

-

5.00 min: Stop

-

-

Flow Rate: 1.3 mL/min.

-

Oven Temperature: 32°C.

-

Injection Volume: 1 µL.

-

Detection Wavelengths:

-

This compound: 254 nm

-

Primulaverin: 300 nm

-

-

Quantification: Peak areas are compared to those of certified reference standards of this compound and primulaverin.

Analytical Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher sensitivity and selectivity for the analysis of these compounds.

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: Waters Acquity HSS T3 column (1.8 µm, 100 mm × 2.1 mm).

-

Column Temperature: 40°C.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Mass Spectrometry Detection: Performed on a Waters Xevo TQMS instrument. The specific mass transitions for this compound and primulaverin would be monitored in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

Visualizations

The following diagrams illustrate the experimental workflow for analyzing this compound and primulaverin, and the logical relationship between these compounds and their biological context.

Biosynthesis and Signaling Pathways

Detailed biosynthetic pathways for this compound and primulaverin in Primula veris have not been fully elucidated in the currently available literature. As phenolic glycosides, their biosynthesis likely involves the phenylpropanoid pathway to generate the phenolic acid core, followed by glycosylation steps. The specific enzymes responsible for the formation of the primeverose sugar moiety and its attachment to the phenolic aglycones are yet to be characterized.

Similarly, specific signaling pathways directly modulated by this compound and primulaverin are not well-defined. Their contribution to the overall pharmacological effects of Primula veris root extracts, such as the expectorant action, is recognized, but the precise molecular mechanisms remain an area for further investigation. The expectorant activity of saponin-rich extracts is thought to be mediated by reflex stimulation of the bronchial mucous glands via the gastric mucosa.[2]

Conclusion

This compound and primulaverin are key phenolic glycosides in the roots of Primula veris, serving as important markers for quality assessment and contributing to the plant's medicinal properties. This guide has provided a summary of the quantitative data available, detailed experimental protocols for their extraction and analysis, and visual representations of the analytical workflow and their biological context. Further research is warranted to fully elucidate the biosynthetic pathways of these compounds and their specific mechanisms of action, which will be invaluable for the development of new phytopharmaceuticals.

References

- 1. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openpub.fmach.it [openpub.fmach.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pharmacological Potential of Primverin Glycoside: A Technical Guide

An Important Note on Nomenclature: The query for "Primverin glycoside" often leads to a point of confusion with "Pristimerin," a quinonemethide triterpenoid. While this compound is a phenolic glycoside found in Primula species, the extensive body of research on potent anticancer and anti-inflammatory activities, including detailed signaling pathways, predominantly pertains to Pristimerin. This guide will first address the known properties of this compound and then provide an in-depth analysis of Pristimerin, which aligns with the detailed technical requirements of the query.

Part 1: this compound Glycoside

This compound is a phenolic glycoside primarily found in the roots of Primula veris (cowslip) and Primula elatior (oxlip).[1][2][3] It, along with primulaverin, is a characteristic compound of the underground organs of these plants and contributes to the specific odor of the raw material that emerges during the drying process.[1]

Biological Activities of Primula Extracts Containing this compound

Extracts from Primula species, which contain this compound, have been traditionally used in herbal medicine.[1][4] The pharmacological activities attributed to these extracts are varied:

-

Expectorant and Secretolytic: The primary use of Primula root extracts is for respiratory ailments, acting as an expectorant to help clear mucus from the airways.[4][5] This activity is largely attributed to the triterpene saponins present in the extracts.[4][5]

-

Anti-inflammatory: Primula veris extracts have demonstrated anti-inflammatory properties in studies.[6][7] The flavonoids and phenolic compounds in the extracts are thought to contribute to this effect.[1][2]

-

Antioxidant and Antimicrobial: Phenolic compounds present in Primula flowers and roots are associated with antioxidant and antimicrobial properties.[1][2]

While this compound is a component of these bioactive extracts, there is limited research on the specific pharmacological activities of isolated this compound. It is often considered a useful chemical marker for the identification and evaluation of Primula species.[1]

Extraction and Analysis of this compound

The extraction and analysis of this compound from Primula species are typically performed using chromatographic methods.

Extraction Protocol: A general protocol for the extraction of phenolic compounds, including this compound, from Primula roots involves the following steps:

-

Sample Preparation: Air-dried and ground roots of Primula veris are used as the starting material.[5]

-

Extraction: The powdered root material is successively extracted with solvents of increasing polarity, such as chloroform followed by methanol.[5]

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound.

-

Column: A Synergi 4µm Fusion RP 80A column is often used.[3]

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.025% trifluoroacetic acid (TFA) in water and 5% acetonitrile in methanol can be employed.[3]

-

Detection: UV detection at 210 nm is suitable for the analysis of phenolic glycosides like this compound.[3]

Part 2: Pristimerin: A Potent Bioactive Compound

Pristimerin is a quinonemethide triterpenoid isolated from plants of the Celastraceae and Hippocrateaceae families.[8] It has garnered significant attention for its potent anticancer and anti-inflammatory properties.[8][9][10] Its mechanism of action involves the modulation of multiple pro-survival signaling pathways.[9][10][11]

Anticancer Potential of Pristimerin

Pristimerin exhibits strong antiproliferative and apoptosis-inducing activity in a wide range of cancer cell lines.[1][9]

Data Presentation: Cytotoxicity of Pristimerin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pristimerin in various human cancer cell lines.

| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 48 | 1.22 ± 0.25 | [12] |

| SW-620 | Colon Carcinoma | 48 | 1.04 ± 0.17 | [12] |

| COLO-205 | Colon Carcinoma | 48 | 0.84 ± 0.14 | [12] |

| OVCAR-5 | Ovarian Carcinoma | 72 | ~1.25 | [9] |

| MDAH-2774 | Ovarian Carcinoma | 72 | ~1.25 | [9] |

| MiaPaCa-2 | Pancreatic Cancer | 72 | ~0.625 | [13] |

| Panc-1 | Pancreatic Cancer | 72 | ~1.25 | [13] |

| CAL-27 | Oral Squamous Cell Carcinoma | 72 | 0.70 | [14] |

| SCC-25 | Oral Squamous Cell Carcinoma | 72 | 0.73 | [14] |

Key Signaling Pathways Modulated by Pristimerin

Pristimerin exerts its anticancer effects by targeting several critical signaling pathways.[15]

-

NF-κB Pathway: Pristimerin inhibits the activation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation.[15][16] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[9][11]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[8][17] Pristimerin has been shown to suppress the phosphorylation of Akt and mTOR, thereby inhibiting downstream signaling that promotes cancer progression.[8][9][11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[10] Pristimerin can modulate the activity of key components of this pathway, such as ERK, JNK, and p38, often leading to the induction of apoptosis.[10]

-

Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is common in many cancers.[8] Pristimerin can suppress this pathway, leading to reduced cancer cell proliferation and survival.[8][18]

Visualization of Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the investigation of Pristimerin's pharmacological potential.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed tumor cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9][12][13]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Pristimerin (e.g., 0.1 to 10 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[12][14]

-

Reagent Incubation: Add MTS or MTT reagent to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).[12][14]

-

Data Acquisition: For MTT assays, dissolve the formazan crystals in DMSO.[12] Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT) using a microplate reader.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of Pristimerin for a specified time (e.g., 20-24 hours).[9]

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with Pristimerin, then lyse the cells in RIPA buffer to extract total protein.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[19][20]

-

SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19][20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

-

Immunoblotting:

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Visualization of Experimental Workflow

References

- 1. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. oamjms.eu [oamjms.eu]

- 5. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity of pristimerin in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pristimerin Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of pristimerin in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Pristimerin, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pristimerin induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Pristimerin exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. Frontiers | Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances [frontiersin.org]

- 19. Pristimerin exerts antitumor activity against MDA-MB-231 triple-negative breast cancer cells by reversing of epithelial-mesenchymal transition via downregulation of integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Discovery and Isolation of Primverin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and isolation of Primverin, a phenolic glycoside found in the roots of Primula species. It details the initial discovery by Goris and Mascré in 1911, outlining the historical methods of isolation. The guide also presents modern analytical techniques for the quantification of this compound and summarizes its known physicochemical properties. While the biological activities of Primula extracts are well-documented, specific signaling pathways for this compound remain largely unexplored. This document aims to be a foundational resource for researchers interested in the phytochemical and potential pharmacological properties of this compound.

Introduction

This compound is a naturally occurring phenolic glycoside predominantly found in the underground organs of various Primula species, such as Primula veris (cowslip) and Primula elatior (oxlip).[1][2] It is a disaccharide glycoside, meaning it is composed of a non-sugar aglycone part and a two-sugar glycone moiety. The presence and concentration of this compound, along with a related compound Primulaverin, are considered chemotaxonomic markers for distinguishing between different species within the Primula genus.[1][2] This guide delves into the historical context of its discovery and the evolution of its isolation and analytical methodologies.

History of Discovery

The discovery of this compound dates back to 1911 by the French researchers A. Goris and M. Mascré. Their pioneering work, published in the Comptes Rendus de l'Académie des Sciences, marked the first identification and isolation of this novel glycoside from the roots of Primula officinalis (a synonym for Primula veris). At the time, the study of plant constituents was a burgeoning field, and the isolation of new glycosides was a significant scientific achievement. Goris and Mascré, through meticulous chemical analysis typical of the early 20th century, were able to separate and characterize this previously unknown compound, which they named "primvèrine".

Physicochemical Properties

This compound is a complex molecule with the following key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₁₃ | [3] |

| Molecular Weight | 476.4 g/mol | [3] |

| IUPAC Name | methyl 4-methoxy-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy]benzoate | [3] |

| Appearance | Crystalline solid (in purified form) | Inferred from historical texts |

| Solubility | Soluble in water and ethanol | Inferred from isolation protocols |

Experimental Protocols

Historical Isolation Protocol (Goris and Mascré, 1911 - Inferred)

The original method employed by Goris and Mascré for the isolation of this compound from the roots of Primula veris can be inferred from historical chemical practices of the era. This multi-step process involved extraction, purification through precipitation, and subsequent isolation.

Objective: To isolate this compound from the roots of Primula veris.

Materials:

-

Dried and powdered roots of Primula veris

-

Ethanol (90-95%)

-

Lead acetate solution

-

Hydrogen sulfide gas

-

Distilled water

-

Filtration apparatus

-

Evaporation apparatus (e.g., water bath)

Methodology:

-

Extraction: The powdered root material was exhaustively extracted with hot ethanol (90-95%) to dissolve the glycosides and other alcohol-soluble components.

-

Clarification: The ethanolic extract was concentrated, and then treated with a solution of lead acetate. This step was crucial for precipitating tannins, gums, and other impurities, a common clarification technique in early phytochemistry.

-

Removal of Excess Lead: The filtrate, containing the this compound, was then treated with a stream of hydrogen sulfide gas. This resulted in the precipitation of excess lead as lead sulfide, which was subsequently removed by filtration.

-

Crystallization: The purified filtrate was then concentrated, likely under reduced pressure or gentle heating, to induce the crystallization of this compound. The resulting crystals were then collected.

Historical workflow for the isolation of this compound.

Modern Isolation and Quantification Protocol (HPLC)

Contemporary methods for the analysis of this compound rely on high-performance liquid chromatography (HPLC), which offers high resolution, sensitivity, and quantification capabilities.

Objective: To separate and quantify this compound in Primula root extracts.

Instrumentation and Materials:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

This compound analytical standard

-

Methanol (for extraction)

-

Syringe filters (0.45 µm)

Methodology:

-

Sample Preparation:

-

Air-dry and finely powder the root material of Primula species.

-

Extract a known weight of the powdered material with methanol (e.g., 10 mL of methanol per 1 g of sample) using sonication or reflux extraction.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous phase (A) and gradually increasing the organic phase (B). A typical gradient might be:

-

0-20 min: 10-40% B

-

20-25 min: 40-80% B

-

25-30 min: 80-10% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: DAD detection at a wavelength of 254 nm.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

-

Inject the prepared sample extracts into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by relating the peak area to the calibration curve.

-

Modern workflow for the analysis of this compound.

Quantitative Data

Recent studies utilizing modern analytical techniques have quantified the concentration of this compound in the roots of different Primula species. The content can vary significantly between species.

| Primula Species | This compound Content (mg/100g dry weight) | Source |

| Primula veris | 1183.32 | [1] |

| Primula elatior | 110.31 | [1] |

These findings highlight that Primula veris is a significantly richer source of this compound compared to Primula elatior.[1]

Biological Activity and Signaling Pathways

Extracts from Primula species, which contain this compound, have been traditionally used for their expectorant and anti-inflammatory properties.[1] However, to date, there is a notable lack of specific research into the biological activities and signaling pathways directly attributable to isolated this compound. While the pharmacological effects of the crude extracts are well-documented, the precise molecular mechanisms and the specific contribution of this compound to these effects remain an area for future investigation. No specific signaling pathways involving this compound have been elucidated in the scientific literature.

Conclusion

This compound, a phenolic glycoside discovered over a century ago, remains a compound of interest in the field of phytochemistry. From the classical chemical isolation methods of the early 20th century to the sophisticated chromatographic techniques of today, the study of this compound has evolved significantly. While its chemical properties and distribution are well-characterized, a significant gap exists in our understanding of its specific biological functions and molecular targets. This technical guide provides a solid foundation for researchers and drug development professionals, summarizing the current knowledge and highlighting the opportunities for future research into the pharmacological potential of this intriguing natural product.

References

A Technical Guide to Primverin: Properties, Protocols, and Pathways

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phenolic glycoside Primverin. This document provides a detailed overview of its chemical properties, experimental protocols for its extraction, and a discussion of its potential biological activities and associated signaling pathways.

Core Chemical and Physical Data

This compound is a naturally occurring phenolic glycoside found in plants of the Primula genus. It is an isomer of Primulaverin, and both are often found in the roots of Primula veris and Primula elatior. The quantitative data for this compound and its isomer are summarized below for easy comparison.

| Property | This compound | Primulaverin |

| CAS Number | 154-60-9 | 154-61-0 |

| Molecular Formula | C₂₀H₂₈O₁₃ | C₂₀H₂₈O₁₃ |

| Molecular Weight | 476.4 g/mol | 476.4 g/mol |

| Synonyms | Primeverin | Primulaveroside |

Experimental Protocols

Extraction of this compound from Primula Roots

This protocol provides a detailed methodology for the extraction and isolation of this compound from the roots of Primula veris or Primula elatior.

Materials:

-

Dried and powdered roots of Primula veris or Primula elatior

-

Methanol (MeOH)

-

Chloroform

-

Deionized water

-

Rotary evaporator

-

Chromatography column (Silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Initial Extraction:

-

Air-dried and ground roots of the Primula species are subjected to successive extractions, first with chloroform and then with methanol.[1]

-

This initial step helps in the removal of less polar compounds.

-

-

Methanol Extraction:

-

The plant material is then extracted with methanol to isolate the phenolic glycosides, including this compound.[1]

-

-

Purification:

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform and methanol to separate the different fractions.

-

-

Isolation and Identification:

-

Fractions containing this compound are identified using Thin Layer Chromatography (TLC).

-

Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).

-

The identity and purity of the isolated this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

A liquid chromatography method suitable for the simultaneous determination of saponins and phenolic glycosides, including this compound and primulaverin, has been described.[2][3] This method utilizes a Synergi 4µm Fusion RP 80A column with a mobile phase of 0.025% TFA in water and 5% acetonitrile in methanol.[3] Phenolic glycosides are monitored by UV detection at 210 nm.[3]

Biosynthesis of this compound

The exact biosynthetic pathway of this compound has not been fully elucidated. However, as a phenolic glycoside, its biosynthesis is understood to originate from the phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant natural products.

The proposed pathway involves the formation of a phenolic aglycone, which is then glycosylated to form the final this compound molecule. The sugar moiety is typically derived from UDP-sugars.

Caption: A conceptual diagram of the proposed biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

This compound, often in conjunction with other compounds from Primula extracts, is associated with several biological activities, most notably as an expectorant and antioxidant.[4] The secretolytic and expectorant activity of Primula species is primarily attributed to the presence of saponins, though phenolic glycosides like this compound may also contribute.[1]

The precise mechanism of action and the specific signaling pathways modulated by pure this compound are not yet well-defined in scientific literature. However, many phenolic compounds are known to exert their effects through various mechanisms, including the modulation of inflammatory pathways and antioxidant defense systems. For instance, some phenolic compounds are known to influence pathways involving nuclear factor κB (NF-κB) and mitogen-activated protein kinases (MAPKs).

The expectorant action of Primula root extracts is thought to involve irritation of the gastric mucosa, which reflexively increases bronchial secretion.

Caption: A workflow diagram illustrating the proposed mechanism of expectorant action.

Further research is required to delineate the specific molecular targets and signaling cascades directly affected by this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Primverin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Primverin

This compound is a glycoside found in plants of the Primula genus, such as Primula veris. Its chemical structure consists of a phenolic aglycone linked to a primeverose sugar moiety. Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of such natural products, ensuring their purity and quality for research and potential drug development applications.

Spectroscopic Data (Predicted and Expected Ranges)

Due to the absence of specific experimental data in the conducted search, the following tables summarize the expected chemical shifts and absorption bands for the functional groups present in this compound based on established principles of spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aglycone Moiety | ||

| Aromatic Protons | 6.0 - 8.0 | 100 - 160 |

| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | 55 - 65 |

| Carbonyl Carbon (Ester) | - | 165 - 175 |

| Primeverose Moiety | ||

| Anomeric Protons | 4.5 - 5.5 | 95 - 105 |

| Sugar Protons | 3.0 - 4.5 | 60 - 85 |

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (phenolic & sugar) | Stretching | 3500 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=O (ester) | Stretching | 1750 - 1735 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether, ester, alcohol) | Stretching | 1300 - 1000 |

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

| Solvent | Expected λmax (nm) | Chromophore |

| Methanol/Ethanol | 250 - 290 | Phenolic ring |

| 300 - 350 | Extended conjugation (possible) |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a natural product like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a pure sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-10 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of dry this compound with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a non-volatile oil, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.